3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol” is represented by the InChI code:1S/C14H11FN2O/c1-17-13-6-5-10 (15)8-12 (13)16-14 (17)9-3-2-4-11 (18)7-9/h2-8,18H,1H3
. Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 242.25 .Scientific Research Applications
Anaerobic Transformation Mechanisms
Research by Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, utilizing isomeric fluorophenols to elucidate the mechanism involved. Their findings indicate the carboxyl group introduction is para to the phenolic hydroxyl group, suggesting a specific transformation pathway in an anaerobic, phenol-degrading consortium (Genthner, Townsend, & Chapman, 1989).
Fluorescent Probes for Sensing
Tanaka et al. (2001) developed fluorescent probes based on fluorinated benzoxazole and benzothiazole analogues for sensing pH and metal cations. Their work highlights the potential of these compounds in creating sensitive and selective sensors for biological and environmental applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Metal Ion Detection
Suman et al. (2019) synthesized benzimidazole and benzothiazole conjugated Schiff bases, demonstrating their application as fluorescent sensors for Al3+ and Zn2+. Their research contributes to the development of new materials for the selective detection of metal ions in various contexts (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Organic Light-Emitting Diodes (OLEDs)
Jin et al. (2014) investigated the use of fluorinated phenol ligands in the design of efficient OLEDs with low efficiency roll-off. Their work on iridium complexes with fluorophenol ancillary ligands offers insights into materials science, potentially enhancing the performance of light-emitting devices (Jin, Wang, Xue, Li, Zhang, Liu, Liang, Zheng, & Zuo, 2014).
properties
IUPAC Name |
3-(6-fluoro-1H-benzimidazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(17)6-8/h1-7,17H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOVNYHIWBEFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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